molecular formula C19H23N3O4S2 B14812859 N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-2-methoxybenzamide

N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-2-methoxybenzamide

Cat. No.: B14812859
M. Wt: 421.5 g/mol
InChI Key: UWLAYLYJYJFBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylamino group, a sulfonyl group, and a methoxybenzamide moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-[(tert-butylamino)sulfonyl]phenylamine, which is then reacted with carbonothioyl chloride to form the desired product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the cellular level. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butylamino)benzamide
  • tert-Butylamine
  • N-(4-(tert-butylamino)phenyl) acetamide

Uniqueness

N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23N3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2-methoxybenzamide

InChI

InChI=1S/C19H23N3O4S2/c1-19(2,3)22-28(24,25)14-11-9-13(10-12-14)20-18(27)21-17(23)15-7-5-6-8-16(15)26-4/h5-12,22H,1-4H3,(H2,20,21,23,27)

InChI Key

UWLAYLYJYJFBBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.